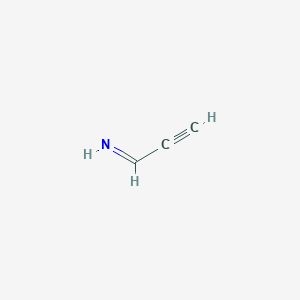![molecular formula C11H11NS B14363673 1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole CAS No. 95334-56-8](/img/no-structure.png)
1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a methyl group and a thiophene-2-yl ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Thiophene Group: The thiophene-2-yl ethenyl group can be introduced via a Heck reaction, where a halogenated thiophene derivative reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with reagents such as halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro compounds.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole can be compared with other similar compounds, such as:
Methiopropamine: A structurally related compound with a thiophene group and an alkyl amine substituent.
Thiothinone: A beta-keto substituted analog of methiopropamine.
2-Thiopheneethanol: Used in the preparation of biologically active compounds.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
| 95334-56-8 | |
Formule moléculaire |
C11H11NS |
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
1-methyl-2-(2-thiophen-2-ylethenyl)pyrrole |
InChI |
InChI=1S/C11H11NS/c1-12-8-2-4-10(12)6-7-11-5-3-9-13-11/h2-9H,1H3 |
Clé InChI |
MSCFILUEVWYOOL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C=CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







